4-(Chlorodiphenylmethyl)pyridine
Overview
Description
4-(Chlorodiphenylmethyl)pyridine is an organic compound with the molecular formula C18H14ClN. It is a derivative of pyridine, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorodiphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodiphenylmethyl)pyridine typically involves the reaction of 4-diphenylmethylpyridine with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 4-diphenylmethylpyridine is dissolved in an appropriate solvent, such as dichloromethane, and then treated with thionyl chloride. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly chlorinating agents and solvents to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodiphenylmethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorodiphenylmethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Products include N-oxides of this compound.
Reduction Reactions: Products include reduced derivatives of the pyridine ring.
Scientific Research Applications
4-(Chlorodiphenylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be harnessed for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chlorodiphenylmethyl)pyridine involves its interaction with specific molecular targets. The chlorodiphenylmethyl group can interact with enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound of 4-(Chlorodiphenylmethyl)pyridine, pyridine is a simple aromatic heterocycle with a nitrogen atom in the ring.
Dihydropyridine: A reduced form of pyridine, dihydropyridine derivatives are important in medicinal chemistry, particularly as calcium channel blockers.
Piperidine: A saturated six-membered ring containing nitrogen, piperidine and its derivatives are widely used in pharmaceuticals and agrochemicals
Uniqueness
This compound is unique due to the presence of the chlorodiphenylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may influence its interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
4-[chloro(diphenyl)methyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIXRQUPXNEJAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528911 | |
Record name | 4-[Chloro(diphenyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42362-54-9 | |
Record name | 4-[Chloro(diphenyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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